An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)-3-oxobutanamide
An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-iodophenyl)-3-oxobutanamide, a valuable intermediate in organic synthesis and drug discovery. The document details the primary synthesis pathway, a thorough experimental protocol, and key characterization data.
Introduction
N-(4-iodophenyl)-3-oxobutanamide, with the chemical formula C₁₀H₁₀INO₂ and CAS number 38418-25-6, is a member of the acetoacetanilide family. These compounds are characterized by a β-ketoamide functional group and are widely utilized as intermediates in the synthesis of various organic molecules, including pigments and pharmaceuticals. The presence of an iodine atom on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science.
Synthesis Pathway
The most common and direct method for the synthesis of N-(4-iodophenyl)-3-oxobutanamide is the acetoacetylation of 4-iodoaniline. This reaction involves the formation of an amide bond between the amino group of 4-iodoaniline and the carbonyl group of an acetoacetylating agent. Two primary reagents are typically employed for this transformation: ethyl acetoacetate and diketene.
The reaction with ethyl acetoacetate proceeds through a condensation mechanism, where the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol and the formation of the desired amide. This method is well-established for the preparation of various acetoacetanilides.
Alternatively, diketene serves as a highly reactive and efficient acetoacetylating agent. The reaction of an aniline with diketene typically proceeds under mild conditions to afford the corresponding acetoacetanilide.
This guide will focus on the synthesis pathway utilizing the reaction of 4-iodoaniline with ethyl acetoacetate, a widely accessible and reliable method.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of N-(4-iodophenyl)-3-oxobutanamide based on established procedures for the acetoacetylation of anilines.
Reaction: 4-Iodoaniline + Ethyl Acetoacetate → N-(4-iodophenyl)-3-oxobutanamide + Ethanol
Materials:
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4-Iodoaniline (C₆H₆IN, MW: 219.03 g/mol )
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Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )
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Toluene (or another suitable high-boiling inert solvent)
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Ethanol (for recrystallization)
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents).
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Solvent Addition: Add a minimal amount of an inert, high-boiling solvent such as toluene to facilitate mixing and heat transfer. The reaction can also be performed neat (without solvent).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-150 °C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, which is a byproduct of the condensation. The reaction is typically allowed to proceed for 2 to 4 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product, N-(4-iodophenyl)-3-oxobutanamide, will likely precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials and impurities.
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Purification: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the product, N-(4-iodophenyl)-3-oxobutanamide.
| Compound Name | 4-Iodoaniline | Ethyl Acetoacetate | N-(4-iodophenyl)-3-oxobutanamide |
| Molecular Formula | C₆H₆IN | C₆H₁₀O₃ | C₁₀H₁₀INO₂ |
| Molecular Weight ( g/mol ) | 219.03 | 130.14 | 303.10 |
| CAS Number | 540-37-4 | 141-97-9 | 38418-25-6 |
| Appearance | Off-white to grey crystalline powder | Colorless liquid | Off-white to pale yellow solid |
| Melting Point (°C) | 62-63 | -45 | Not available in searched literature |
| Boiling Point (°C) | 271.6 | 180.8 | Not available in searched literature |
| Purity (%) | >98 | >99 | Min. 95%[1] |
| Theoretical Yield (%) | - | - | Dependent on experimental conditions |
| ¹H NMR (CDCl₃, δ ppm) | Not applicable | Not applicable | Predicted shifts are provided below |
| ¹³C NMR (CDCl₃, δ ppm) | Not applicable | Not applicable | Predicted shifts are provided below |
| IR (cm⁻¹) | Not applicable | Not applicable | Characteristic peaks are provided below |
Note: While a specific experimental yield and melting point for N-(4-iodophenyl)-3-oxobutanamide were not found in the searched literature, syntheses of analogous acetoacetanilides typically proceed in good to excellent yields.
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (two doublets in the range of 7.0-7.8 ppm), a singlet for the amide proton (around 8.5-9.5 ppm, may be broad), a singlet for the methylene protons (around 3.5 ppm), and a singlet for the methyl protons (around 2.3 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (in the range of 160-205 ppm), aromatic carbons (between 115-140 ppm, with the carbon attached to iodine being at a higher field), the methylene carbon (around 45 ppm), and the methyl carbon (around 30 ppm).
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IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1720 cm⁻¹).
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.
Caption: Synthesis of N-(4-iodophenyl)-3-oxobutanamide.
Caption: Experimental workflow for the synthesis.
